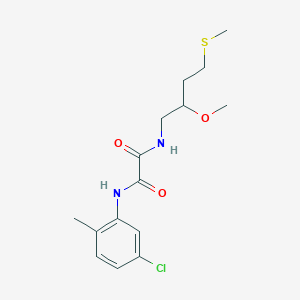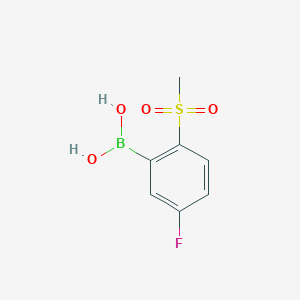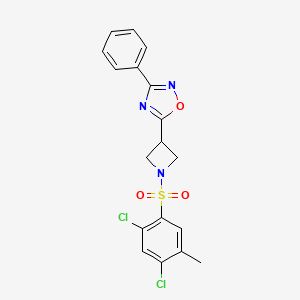
N'-(5-Chloro-2-methylphenyl)-N-(2-methoxy-4-methylsulfanylbutyl)oxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(5-Chloro-2-methylphenyl)-N-(2-methoxy-4-methylsulfanylbutyl)oxamide, also known as CMBO, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of N'-(5-Chloro-2-methylphenyl)-N-(2-methoxy-4-methylsulfanylbutyl)oxamide is not fully understood. However, studies have suggested that this compound may exert its cytotoxic effects by inducing apoptosis, a programmed cell death process. Additionally, this compound has been found to inhibit the activity of histone deacetylases (HDACs), enzymes that regulate gene expression. HDAC inhibition has been shown to induce cell cycle arrest and apoptosis in cancer cells. Furthermore, this compound has been found to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting that it may exert its anti-inflammatory effects by modulating the immune response.
Biochemical and Physiological Effects
Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the activity of HDACs. Additionally, this compound has been found to possess anti-inflammatory properties, as evidenced by its ability to inhibit the production of pro-inflammatory cytokines. In models of Parkinson's disease and cerebral ischemia, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N'-(5-Chloro-2-methylphenyl)-N-(2-methoxy-4-methylsulfanylbutyl)oxamide in lab experiments is its potent cytotoxic effects against cancer cells. Additionally, this compound's ability to inhibit the activity of HDACs makes it a potential candidate for epigenetic therapy. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for research on N'-(5-Chloro-2-methylphenyl)-N-(2-methoxy-4-methylsulfanylbutyl)oxamide. One area of interest is the development of more water-soluble derivatives of this compound that can be administered in vivo. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential as a therapeutic agent in various disease models. Finally, studies investigating the pharmacokinetics and toxicity of this compound are needed to determine its safety and efficacy as a potential therapeutic agent.
Métodos De Síntesis
The synthesis of N'-(5-Chloro-2-methylphenyl)-N-(2-methoxy-4-methylsulfanylbutyl)oxamide involves the reaction of 5-chloro-2-methylbenzoic acid with 2-methoxy-4-methylsulfanylbutylamine in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The resulting intermediate is then reacted with oxalyl chloride and N-methylmorpholine to yield this compound.
Aplicaciones Científicas De Investigación
N'-(5-Chloro-2-methylphenyl)-N-(2-methoxy-4-methylsulfanylbutyl)oxamide has been studied for its potential as a therapeutic agent in various scientific research fields, including cancer treatment, neuroprotection, and anti-inflammatory therapy. Studies have shown that this compound exhibits potent cytotoxic effects against several cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been found to have neuroprotective effects in models of Parkinson's disease and cerebral ischemia. Furthermore, this compound has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
N'-(5-chloro-2-methylphenyl)-N-(2-methoxy-4-methylsulfanylbutyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O3S/c1-10-4-5-11(16)8-13(10)18-15(20)14(19)17-9-12(21-2)6-7-22-3/h4-5,8,12H,6-7,9H2,1-3H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVDEPLJBSNLEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC(CCSC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4,4-Difluoro-1-(2-methoxyethyl)cyclohexyl]methanamine hydrochloride](/img/structure/B2793475.png)
![5-Tert-butyl-2-methyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2793476.png)
![N-[6-[6-Chloro-5-[[(4-fluorophenyl)sulfonyl]amino]-3-pyridinyl]-1,3-benzothiazol-2-yl]acetamide](/img/structure/B2793477.png)


amine](/img/structure/B2793484.png)
![3-{[1-(3,4-dihydro-1H-2-benzopyran-3-carbonyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2793485.png)
![5-bromo-6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B2793486.png)

![1-[4-[(3-Fluoro-4-methoxyphenyl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2793488.png)
![4-[(Z)-2-Cyano-3-oxo-3-(1,3-thiazol-2-ylamino)prop-1-enyl]benzoic acid](/img/structure/B2793489.png)

![(Z)-3-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]-2-(3-methoxyphenyl)-2-propenenitrile](/img/structure/B2793491.png)